An In-depth Technical Guide to the Physical Properties of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
An In-depth Technical Guide to the Physical Properties of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperazine scaffold, combined with the versatile Boc protecting group and a reactive methyl ester, makes it a valuable building block for the synthesis of complex biologically active molecules.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, enabling precise control over reaction conditions, purification, and formulation. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this important synthetic intermediate, supported by experimental protocols and data interpretation.
I. Core Physicochemical Properties
A foundational understanding of the basic physical constants of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is essential for its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 252990-05-9 | [3] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [3] |
| Molecular Weight | 244.29 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or oily substance | [3][4] |
| Melting Point | 62-65 °C | American Elements |
| Boiling Point | 321.3 ± 37.0 °C (Predicted) | [3] |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [3] |
The physical state of this compound at ambient temperature can be ambiguous. While often described as a liquid or oil, the reported melting point of 62-65 °C suggests that it can exist as a low-melting solid. This characteristic is crucial for handling and storage considerations, as temperature fluctuations can induce phase changes.
II. Chirality and Optical Activity
The presence of a stereocenter at the C2 position of the piperazine ring confers chirality to the molecule. The "(R)" designation specifies the absolute configuration at this center. A key physical property arising from this chirality is its optical activity, the ability to rotate the plane of polarized light.
While a specific experimental value for the optical rotation of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is not widely reported in readily available literature, the optical rotation of a closely related compound, (R)-1-Boc-2-benzyl-piperazine, has been documented as [α]D²⁰ = +28 ± 2º (c=1 in CHCl₃).[5] It is important to note that the sign and magnitude of optical rotation are highly dependent on the specific substituents and the conditions of measurement (solvent, concentration, temperature, and wavelength). Therefore, experimental determination for the title compound is essential for its unambiguous characterization.
III. Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic data for (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
The ¹H NMR spectrum of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester exhibits characteristic signals corresponding to the different proton environments in the molecule.[1]
-
~4.43 ppm (m, 1H): This multiplet corresponds to the proton at the chiral center (C2-H).
-
~3.67 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl ester (-OCH₃) protons.
-
~2.50-3.65 ppm (m, 6H): A complex series of multiplets arising from the protons on the piperazine ring (CH₂ groups).
-
~2.10 ppm (bs, 1H): A broad singlet corresponding to the N-H proton of the piperazine ring.
-
~1.40 ppm (s, 9H): A prominent singlet integrating to nine protons, indicative of the tert-butyl group (-C(CH₃)₃) of the Boc protecting group.[4]
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected chemical shifts include:
-
~170-175 ppm: Carbonyl carbon of the methyl ester (C=O).
-
~155 ppm: Carbonyl carbon of the Boc group (N-C=O).
-
~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
~50-60 ppm: Carbon of the chiral center (C2) and the methyl ester (-OCH₃).
-
~40-50 ppm: Carbons of the piperazine ring (CH₂ groups).
-
~28 ppm: Carbons of the methyl groups of the tert-butyl group (-C(CH₃)₃).
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation.
The FT-IR spectrum of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester will display characteristic absorption bands corresponding to its key functional groups.
-
~3320 cm⁻¹: N-H stretching vibration of the secondary amine in the piperazine ring.[6]
-
~2970 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the alkyl groups (piperazine ring, Boc group, and methyl ester).
-
~1740 cm⁻¹: C=O stretching vibration of the methyl ester.[7]
-
~1690 cm⁻¹: C=O stretching vibration of the urethane carbonyl in the Boc protecting group.[6]
-
~1240 cm⁻¹ and ~1160 cm⁻¹: C-O stretching vibrations associated with the ester and the Boc group.[7]
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
For (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester, the expected molecular ion peak [M]⁺ would be at m/z = 244. However, in many ionization techniques, the protonated molecule [M+H]⁺ is observed at m/z = 245 .[4] Common fragmentation patterns would involve the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu).
IV. Solubility Profile
The solubility of a compound is a critical physical property that dictates its utility in various solvent systems for reactions and purification. While specific quantitative solubility data for (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is not extensively published, a qualitative assessment based on its structure can be made.
The presence of the large, nonpolar Boc group and the overall alkyl character suggests good solubility in a range of common organic solvents.
-
High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.
-
Moderate Solubility: Methanol, Ethanol.
-
Low to Insoluble: Hexane, Water.
The N-H group and the carbonyl oxygens can participate in hydrogen bonding, which may contribute to some solubility in polar protic solvents. However, the dominant nonpolar character of the molecule will likely limit its solubility in highly polar solvents like water.
V. Experimental Protocols
The following section outlines standardized experimental procedures for the determination of the key physical properties discussed.
A. Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is T₁ - T₂.
B. Optical Rotation Measurement
Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a standardized value calculated from the observed rotation.
Apparatus:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh a known mass (m) of the compound.
-
Dissolve the compound in a specific volume (V) of a suitable solvent (e.g., chloroform) in a volumetric flask to obtain a known concentration (c = m/V).
-
Fill the polarimeter cell with the solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters.
C. Spectroscopic Analysis
1. NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
2. FT-IR Spectroscopy:
-
For a liquid or oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal sample preparation.
-
Obtain the spectrum and identify the characteristic absorption bands.
3. Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.
VI. Conclusion
The physical properties of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester are integral to its successful application in synthetic organic chemistry. This guide has provided a detailed overview of its key physicochemical and spectroscopic characteristics, along with standardized protocols for their determination. A comprehensive understanding of these properties allows researchers to optimize reaction conditions, ensure the purity of their materials, and ultimately accelerate the drug discovery and development process.
VII. Visualizations
Caption: Experimental workflow for the synthesis and characterization of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester.
VIII. References
-
How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used?. (URL not available)
-
tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. ([Link])
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. ([Link])
-
(PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate - ResearchGate. ([Link])
-
Tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate - SpectraBase. ([Link])
-
FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram - ResearchGate. ([Link])
-
Table of Characteristic IR Absorptions. (URL not available)
-
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem. ([Link])
-
Interpreting Infrared Spectra - Specac Ltd. ([Link])
-
N- BOC Piperazine - Intersperse Industries. ([Link])
-
4-N-Boc-piperazine-2-carboxylic acid methyl ester-hcl, 95%+ Purity, C11H21ClN2O4, 5 grams - CP Lab Safety. ([Link])
Sources
- 1. Buy (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 252990-05-9 [smolecule.com]
- 2. Buy (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5 [smolecule.com]
- 3. 252990-05-9 CAS MSDS ((R)-N-Boc-piperazine-2-carboxylic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
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- 6. hilarispublisher.com [hilarispublisher.com]
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